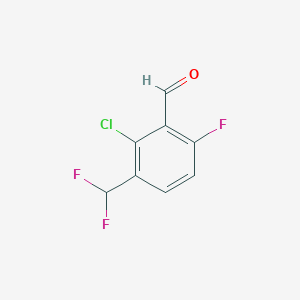

2-Chloro-3-(difluoromethyl)-6-fluorobenzaldehyde

Description

2-Chloro-3-(difluoromethyl)-6-fluorobenzaldehyde is a halogenated aromatic aldehyde featuring a benzaldehyde backbone substituted with chlorine (Cl) at position 2, fluorine (F) at position 6, and a difluoromethyl (-CF₂H) group at position 2. This compound is of significant interest in medicinal and agrochemical research due to the synergistic effects of halogen and fluorine substituents on electronic, steric, and pharmacokinetic properties. The aldehyde group (-CHO) at position 1 provides a reactive site for further derivatization, enabling its use as a building block in synthesizing pharmaceuticals or functional materials.

Properties

IUPAC Name |

2-chloro-3-(difluoromethyl)-6-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-7-4(8(11)12)1-2-6(10)5(7)3-13/h1-3,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKHBWRORPHMLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)F)Cl)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinating agents and chlorinating agents under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(difluoromethyl)-6-fluorobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chloro and fluoro groups.

Major Products Formed

Oxidation: Formation of 2-Chloro-3-(difluoromethyl)-6-fluorobenzoic acid.

Reduction: Formation of 2-Chloro-3-(difluoromethyl)-6-fluorobenzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-(difluoromethyl)-6-fluorobenzaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored as a precursor for the development of pharmaceuticals with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(difluoromethyl)-6-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of electron-withdrawing groups like chlorine and fluorine can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s unique substitution pattern distinguishes it from analogs. Key comparisons include:

- Electronic Effects : The difluoromethyl group (-CF₂H) at C3 is less electron-withdrawing than a trifluoromethyl (-CF₃) group but more polarizable than a methyl (-CH₃) group. This balances lipophilicity and metabolic resistance.

- Reactivity : The aldehyde group enables nucleophilic additions (e.g., forming oximes or hydrazones), as seen in 2-Chloro-6-fluorobenzaldehyde oxime (BP 9132).

Research Implications and Limitations

The provided evidence lacks direct studies on 2-Chloro-3-(difluoromethyl)-6-fluorobenzaldehyde, necessitating extrapolation from structural analogs and fluorine chemistry principles. Future work should prioritize:

Experimental LogP/Bioavailability Measurements : To validate computational predictions.

Synthetic Optimization : Developing efficient routes for -CF₂H introduction.

Biological Screening: Assessing antimicrobial or anticancer activity relative to non-fluorinated analogs.

This compound’s strategic fluorination positions it as a promising candidate for drug discovery, leveraging fluorine’s ability to fine-tune drug-like properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.